1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)12-3-4-14(13(15)9-12)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJARPSBFNRMOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely reported method involves nucleophilic aromatic substitution (NAS) between 1-acetylpiperazine and 2-chloro-4-acetylphenyl derivatives. In a representative procedure, 1-acetylpiperazine reacts with 2-chloro-4-acetylchlorobenzene in dichloromethane (DCM) at 0°C for 1 hour, yielding the target compound at 72% efficiency. The reaction exploits the electron-deficient nature of the chloro-acetylphenyl group, facilitating piperazine’s nucleophilic attack at the para position.
Table 1: Key Parameters for NAS-Based Synthesis
Optimization Strategies
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Solvent Selection : Polar aprotic solvents like DCM enhance reaction rates by stabilizing transition states.
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Stoichiometry : A 1:1 molar ratio of 1-acetylpiperazine to aryl halide minimizes side products.
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Catalysis : Triethylamine (0.5 eq.) improves yields by scavenging HCl byproducts.
Multi-Step Synthesis via Intermediate Hydrazones
Hydrazone Formation and Cyclization
An alternative route involves synthesizing 4-acetyl-2-chlorophenyl hydrazones as intermediates. Acetophenone derivatives react with ethyl hydrazinecarboxylate under reflux with HCl, forming hydrazones, which subsequently undergo cyclization with thionyl chloride to yield thiadiazole intermediates. These intermediates are then coupled with piperazine under basic conditions.
Table 2: Hydrazone-to-Piperazine Conversion Metrics
| Step | Conditions | Yield |
|---|---|---|
| Hydrazone formation | Reflux in CHCl₃, HCl catalyst | 85% |
| Thiadiazole cyclization | SOCl₂, 0°C → RT | 78% |
| Piperazine coupling | K₂CO₃, DMF, 80°C | 65% |
Limitations and Solutions
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Low Cyclization Efficiency : Excess thionyl chloride (1.5 eq.) mitigates incomplete conversions.
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Purification Challenges : Recrystallization from dimethylsulfoxide (DMSO) enhances product purity.
Industrial-Scale Alkali-Mediated Alkylation
Patent-Based Methodology
A patented industrial process employs alkali metal alcoholates to facilitate alkylation. Potassium t-butoxide (t-BuOK) mediates the reaction between 2-[4-(4-chlorophenyl)phenylmethyl]piperazine and sodium chloroacetate in t-butanol at 75–80°C. Distillation removes solvents, and crystallization from 2-butanone yields high-purity product.
Table 3: Industrial Process Parameters
Cost-Benefit Analysis
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Catalyst Recovery : t-BuOK is partially recoverable via distillation, reducing costs by 15–20%.
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Solvent Reuse : t-Butanol is recycled through azeotropic distillation with water.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| NAS (DCM-based) | 72% | 95% | Lab-scale | Moderate |
| Hydrazone cyclization | 65% | 90% | Lab-scale | Low |
| Industrial alkylation | 85% | 99% | Pilot-plant | High |
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Compounds similar to 1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one have been studied for their potential antidepressant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
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Antipsychotic Properties
- The structural similarity of this compound to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can exhibit antagonistic properties at dopamine receptors, which are implicated in psychotic symptoms .
- Anxiolytic Effects
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications at the para position significantly enhanced their antidepressant activity as measured by the forced swim test in rodents. The compound showed a notable reduction in immobility time, indicating potential antidepressant effects comparable to established SSRIs .
Case Study 2: Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of various piperazine derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that certain modifications, including those present in this compound, conferred significant protection against cell death, suggesting its potential utility in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the phenyl ring and the nature of the ketone group. Key comparisons include:
Key Observations :
- The 4-acetyl-2-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, likely reducing solubility compared to the hydroxyphenyl analog .
- Chlorinated derivatives (e.g., QD17, ) exhibit higher melting points, suggesting enhanced crystallinity due to halogen-mediated intermolecular interactions.
- Acetylated analogs (e.g., QD10) show moderate melting points (148–183°C), balancing lipophilicity and solid-state stability .
Structure-Activity Relationships (SAR) :
Biological Activity
1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 1283466-18-1, is a piperazine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and neuropharmacology. This compound's structure, characterized by an acetyl group and a chlorophenyl moiety, suggests a range of interactions with biological targets.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 280.75 g/mol. The presence of the piperazine ring is significant for its pharmacological properties.
Anticancer Activity
Recent studies indicate that derivatives of piperazine, including the compound , exhibit notable anticancer properties. For instance, a related study demonstrated that compounds with similar structures showed moderate to significant efficacy against human breast cancer cells. Specifically, one derivative exhibited an IC50 value of 18 μM against these cells, indicating potent activity comparable to established drugs like Olaparib .
Table 1: Anticancer Activity of Piperazine Derivatives
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects, particularly its interaction with monoamine oxidases (MAOs). Inhibitors of MAOs are crucial in managing depression and anxiety disorders. Research shows that certain halogenated derivatives can effectively inhibit MAO-B activity, which is implicated in neurodegenerative diseases .
Table 2: Inhibition of Monoamine Oxidases
The proposed mechanism for the anticancer activity involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. Compounds similar to this compound have been shown to enhance the cleavage of PARP1 and increase apoptosis markers such as CASPASE 3/7 activity .
Case Studies
In a notable case study, researchers synthesized various piperazine derivatives and tested their efficacy against different cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced biological activity, with specific substitutions leading to enhanced anticancer effects .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one with high purity?
- Methodology : Synthesis typically involves nucleophilic substitution between a piperazine derivative and a halogenated acetyl precursor. Key steps include:
- Precursor selection : Use 4-(4-acetyl-2-chlorophenyl)piperazine and chloroacetyl chloride in anhydrous dichloromethane under inert atmosphere (N₂/Ar) to minimize side reactions .
- Reaction conditions : Maintain temperatures between 273–298 K and use triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves yield (reported ~65–75% for analogs) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR :
- ¹H NMR : Expect signals for piperazine protons (δ 2.5–3.5 ppm, multiplet), acetyl group (δ 2.1–2.3 ppm, singlet), and aromatic protons (δ 7.2–7.8 ppm, split due to chlorine substituent) .
- ¹³C NMR : Peaks at δ 170–175 ppm (ketone carbonyl) and δ 45–55 ppm (piperazine carbons) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chloro substituent influence the compound’s reactivity in further functionalization?
- Steric effects : The 2-chloro group hinders electrophilic substitution at the adjacent position, directing reactions (e.g., sulfonation, nitration) to the para position of the acetyl group .
- Electronic effects : The electron-withdrawing chlorine enhances the electrophilicity of the acetyl carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) .
- Experimental validation : Computational modeling (DFT) and competitive reaction studies with analogs (e.g., 4-fluoro vs. 4-chloro derivatives) can quantify these effects .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?
- Case study : Discrepancies in IC₅₀ values for analogs in dopamine receptor assays may arise from:
- Purity differences : Impurities >5% can skew results; validate via HPLC (>98% purity) .
- Assay conditions : Variability in cell lines (e.g., CHO vs. HEK293) or buffer pH affects receptor binding .
- Resolution : Perform head-to-head comparisons under standardized conditions and use statistical tools (e.g., ANOVA) to identify significant variables .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Key modifications :
- Piperazine substitution : Replace the acetyl group with sulfonyl or amide moieties to modulate lipophilicity and blood-brain barrier penetration .
- Aromatic ring modifications : Introduce electron-donating groups (e.g., methoxy) to enhance binding to serotonin receptors .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
